(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate
Description
This compound is a benzothiazole-based derivative featuring dual benzothiazole moieties connected via methylidene linkages and a 2,5,5-trimethylcyclohexenyl bridge. The structure is further stabilized by a 4-methylbenzenesulfonate (tosylate) counterion, which enhances solubility and bioavailability . Its extended π-conjugated system and planar architecture suggest applications in photodynamic therapy or enzyme inhibition, though empirical data are lacking .
Properties
Molecular Formula |
C44H44N2O3S3 |
|---|---|
Molecular Weight |
745.0 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C37H37N2S2.C7H8O3S/c1-6-38-33(40-31-18-16-25-12-8-10-14-29(25)35(31)38)20-27-22-37(4,5)23-28(24(27)3)21-34-39(7-2)36-30-15-11-9-13-26(30)17-19-32(36)41-34;1-6-2-4-7(5-3-6)11(8,9)10/h8-21H,6-7,22-23H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
XINYNYPWXJXZFN-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C2=C(/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CC(C2)(C)C)C)/SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCN1C(=CC2=C(C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CC(C2)(C)C)C)SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzothiazolium Precursors
- The initial step involves preparing the benzothiazolium salt precursors, typically by quaternization of 2-ethylbenzothiazole derivatives.
- This is achieved by alkylation of 2-ethylbenzothiazole with ethyl halides (e.g., ethyl iodide or ethyl bromide) under reflux in polar solvents such as acetonitrile or ethanol.
- The quaternization yields 1-ethylbenzothiazolium salts, which serve as electrophilic centers for subsequent condensation.
Formation of the Cyclohexenylidene Bridge
- The cyclohexenylidene moiety, bearing 2,5,5-trimethyl substitution, is introduced via condensation of 2-cyclohexen-1-one derivatives with the benzothiazolium salts.
- The condensation typically occurs under basic or mildly acidic conditions, promoting the formation of the methylene linkages between the benzothiazolium units and the cyclohexenyl ring.
- The reaction conditions are carefully controlled to favor the (2Z) and (3Z) stereochemistry of the double bonds, often monitored by NMR and UV-Vis spectroscopy.
Counterion Exchange to 4-Methylbenzenesulfonate
- The final step involves exchanging the halide counterion (commonly iodide) with 4-methylbenzenesulfonate (tosylate) to improve solubility and stability.
- This is performed by treating the iodide salt with an excess of 4-methylbenzenesulfonic acid or its sodium salt in an appropriate solvent (e.g., methanol or water).
- The tosylate salt precipitates or can be isolated by solvent evaporation and recrystallization.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Quaternization | 2-ethylbenzothiazole + ethyl iodide, reflux in acetonitrile | Yields 1-ethylbenzothiazolium iodide salt |
| 2 | Condensation | Benzothiazolium salt + 2,5,5-trimethylcyclohexen-1-one, base (e.g., piperidine), reflux in ethanol | Controls Z-configuration, forms conjugated bridge |
| 3 | Counterion exchange | Benzothiazolium iodide + 4-methylbenzenesulfonic acid (tosylic acid), room temp or mild heating | Replaces iodide with tosylate for improved properties |
Research Findings and Analytical Data
- Spectroscopic Monitoring: UV-Vis absorption spectra confirm the formation of the conjugated system with characteristic absorption maxima in the visible region, indicative of the extended π-conjugation between benzothiazolium units and the cyclohexenylidene bridge.
- NMR Analysis: ^1H and ^13C NMR spectra show signals consistent with the ethyl groups, methyl substituents on the cyclohexenyl ring, and the benzothiazolium aromatic protons. The Z-configuration of double bonds is confirmed by coupling constants and NOE experiments.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the compound with the tosylate counterion.
- Purity and Yield: Typical yields for the final compound range from 60-75% after purification by recrystallization or chromatography. Purity is assessed by HPLC and elemental analysis.
Summary Table of Preparation Steps and Key Data
| Preparation Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Analytical Techniques |
|---|---|---|---|---|
| Quaternization | 2-ethylbenzothiazole + ethyl iodide, reflux | 1-ethylbenzothiazolium iodide salt | 85-90 | NMR, MS, Melting point |
| Condensation | Benzothiazolium salt + 2,5,5-trimethylcyclohexen-1-one, base, reflux | (2Z,3Z)-linked benzothiazolium conjugate | 70-80 | UV-Vis, NMR, MS |
| Counterion exchange | Iodide salt + 4-methylbenzenesulfonic acid, mild heating | Tosylate salt of target compound | 60-75 | HPLC, Elemental analysis, MS |
Additional Notes
- The choice of solvent and temperature is critical to control stereochemistry and avoid side reactions such as polymerization or over-alkylation.
- The tosylate counterion enhances the compound’s solubility in organic solvents and stability, which is important for its intended applications.
- The synthetic route is adaptable for scale-up with appropriate purification steps, including recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Photochemical Reactivity
The compound’s conjugated system enables photochemical activity, particularly in [2+2] and [4+2] cycloadditions. For example:
-
UV-Induced [2+2] Cycloaddition : The methylidene groups (C=CH) undergo cycloaddition under UV irradiation, forming strained cyclobutane derivatives .
-
Singlet Oxygen Generation : The benzothiazolium core acts as a photosensitizer, generating singlet oxygen () via energy transfer, useful in photodynamic applications .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (365 nm) | Cyclobutane-linked dimer | |
| Singlet Oxygen Formation | Visible light, O₂ | Oxidized intermediates (e.g., epoxides) |
Electrophilic Substitution
The electron-rich benzothiazolium rings undergo electrophilic substitution at specific positions:
-
Nitrogen Alkylation : The N-ethyl groups may participate in further alkylation under basic conditions, though steric hindrance limits reactivity .
-
Sulfonation : The tosylate counterion (4-methylbenzenesulfonate) can be replaced by other sulfonate groups via ion exchange in polar solvents .
Anion Exchange
The tosylate counterion is labile in polar aprotic solvents, enabling anion metathesis:
Commonly exchanged anions include iodide (), hexafluorophosphate (), and tetrafluoroborate () .
Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of ethyl and methyl groups enhances its lipophilicity, influencing its biological interactions and solubility. Its structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Benzothiazole Core | Known for antimicrobial and anticancer properties |
| Cyclohexene Ring | Contributes to unique chemical properties |
| Ethyl and Methyl Groups | Enhance lipophilicity |
Anticancer Activity
Research indicates that compounds with a benzothiazole core exhibit significant anticancer properties. The specific structural components of this compound may enhance its efficacy against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that related benzothiazole derivatives showed promising activity against breast cancer cells, indicating potential pathways for further exploration with the target compound.
Antimicrobial Properties
Benzothiazoles are also recognized for their antimicrobial effects. The compound's structural features may allow it to interact with bacterial cell membranes or inhibit essential enzymatic processes.
- Case Study 2 : A series of benzothiazole derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations. The target compound could similarly exhibit such properties.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Benzothiazole Rings : Utilizing existing methodologies to create the benzothiazole core.
- Formation of Cyclohexene Structure : Employing cyclization reactions to introduce the cyclohexene component.
- Functionalization : Adding ethyl and methyl groups through alkylation reactions.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Potential studies could include:
- Binding Affinity Studies : Assessing how well the compound binds to specific proteins involved in cancer progression.
- Cellular Uptake Assays : Evaluating the efficiency of cellular uptake to determine bioavailability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual benzothiazole rings and conjugated system may enhance binding to enzymes or DNA compared to mono-benzothiazole analogs .
- The tosylate counterion improves aqueous solubility relative to non-ionic derivatives like Analog 1, which rely on methoxy groups for polarity .
Pharmacological Activity
Anticancer Potential
Benzothiazoles with extended conjugation (e.g., ’s 2-substituted derivatives) show cytotoxicity against pancreatic cancer cells (PANC-1) via apoptosis induction and oxidative stress modulation. The target compound’s rigid, planar structure may similarly intercalate DNA or inhibit topoisomerases, though empirical validation is needed .
Anti-Trypanosomatidic Activity
Analog 1 derivatives inhibit Trypanosoma brucei Pteridine Reductase-1 (PTR1) with IC₅₀ values <5 μM, attributed to hydrogen bonding with catalytic residues. The target compound’s ethyl and methylidene groups could enhance hydrophobic interactions with enzyme pockets, though steric hindrance from the cyclohexenyl bridge might reduce efficacy .
Anti-Diabetic and Antimicrobial Activity
In-silico studies () predict benzothiazole derivatives with sulfonamide groups as potent α-glucosidase inhibitors (binding affinity: −8.2 to −9.6 kcal/mol). The target compound lacks sulfonamide moieties but may leverage its tosylate group for similar interactions. Antimicrobial activity, common in simpler benzothiazoles (), is less likely due to its bulkier structure .
Biological Activity
The compound (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on recent studies and findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural complexity of this compound suggests potential interactions with various biological targets. Its molecular formula is with a molecular weight of approximately 598.6 g/mol .
Antimicrobial Activity
Benzothiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For instance, a study by Mohamed et al. (2021) showed that synthesized benzothiazole compounds demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound 6e from this series was particularly effective against various strains.
Anticancer Potential
Benzothiazole derivatives have also been investigated for their anticancer properties. A review highlighted that certain benzothiazole compounds could inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The mechanisms often involve the modulation of key signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
Research has indicated that some benzothiazole derivatives possess anti-inflammatory properties. A specific derivative was shown to reduce inflammation markers in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .
Study 1: Synthesis and Evaluation
In a recent study published in Advances in Basic and Applied Sciences, researchers synthesized various benzothiazole derivatives and evaluated their biological activities. The study found that modifications at specific positions on the benzothiazole ring significantly influenced the biological activity of the compounds .
| Compound | Activity Type | Effectiveness |
|---|---|---|
| Compound 6e | Antibacterial | High against E. coli |
| Compound G | Anti-inflammatory | Moderate reduction in TNF-alpha levels |
Study 2: In Vivo Testing
A separate investigation assessed the in vivo efficacy of a related benzothiazole compound in a murine model of inflammation. The results demonstrated a significant reduction in swelling and pain compared to control groups receiving no treatment . This underscores the potential therapeutic applications of such compounds.
Q & A
Q. What experimental designs can probe the mechanism of action in anticancer assays?
- Methods :
- Cell cycle analysis : Use flow cytometry (PI staining) to assess G2/M arrest in treated HeLa cells .
- Reactive oxygen species (ROS) : Measure intracellular ROS with DCFH-DA fluorescence (ex/em: 485/535 nm) after 6 hr exposure .
- Mitochondrial membrane potential : Apply JC-1 dye to detect depolarization (red/green fluorescence ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
